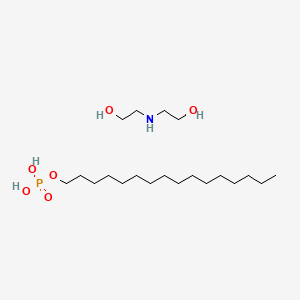

Diethanolamine cetyl phosphate

Description

Contextualization within Amine-Phosphate Surfactant Chemistry

Diethanolamine (B148213) cetyl phosphate (B84403) is classified within the broader category of amine-phosphate surfactants. These are versatile anionic surfactants known for a combination of useful, multifunctional properties. researchgate.net Generally, amine-phosphate salts are recognized for their excellent corrosion inhibition, lubricating properties, and good thermal stability. unpchemicals.com They are produced through the neutralization of alkyl acid phosphates with amines or by phosphating aliphatic or aromatic alcohols. researchgate.netlubrizol.com The properties of the resulting surfactant can be significantly altered based on the type of alcohol and phosphating agents used in the synthesis. researchgate.net

Surfactants, or surface-active agents, are compounds that lower the surface or interfacial tension between different substances, such as two liquids or a liquid and a solid. wikipedia.org Their molecules possess both a water-repellent (lipophilic) tail and a water-attracting (hydrophilic) head. This dual nature allows them to act as emulsifiers, wetting agents, and foaming agents. wikipedia.org Anionic surfactants, like phosphate esters, have a negatively charged functional group at their head. wikipedia.org Compared to other anionic surfactants, phosphate esters offer distinct advantages, including stability across a wide pH range and good solubility. researchgate.net

Diethanolamine cetyl phosphate is specifically a phosphoric acid ester. ontosight.ai It is synthesized by reacting cetyl alcohol with a phosphating agent like phosphoric acid, followed by neutralization with diethanolamine. researchgate.netontosight.ai Its chemical structure features a long-chain alkyl group (the cetyl group), which forms the lipophilic tail, attached to a hydrophilic phosphate group complexed with diethanolamine. ontosight.ai This distinct amphiphilic structure is what makes this compound an effective emulsifier, primarily used in the cosmetics and personal care industries. ontosight.aialsglobal.com

Table 1: General Properties and Applications of Amine-Phosphate Surfactants

| Property | Description | Common Applications |

|---|---|---|

| Corrosion Inhibition | Forms protective layers on metal surfaces to prevent corrosion, particularly in water-based systems. unpchemicals.com | Metal treatment and protection, lubricant additives. unpchemicals.com |

| Lubrication | Exhibits good lubricating properties, reducing wear and modifying friction in mechanical systems. unpchemicals.com | Metalworking fluids, anti-wear additives in lubricants. unpchemicals.com |

| Surfactant Action | Reduces surface tension, acting as emulsifying, dispersing, and wetting agents. researchgate.netunpchemicals.com | Emulsifiers in cosmetics, detergents, and industrial formulations. researchgate.netunpchemicals.com |

| Thermal Stability | Generally maintains performance at high temperatures, crucial for many industrial processes. unpchemicals.com | High-temperature lubricants, flame retardant formulations. unpchemicals.com |

| Water Solubility | Typically soluble in water, which allows for easy use in aqueous formulations. unpchemicals.com | Water treatment facilities, water-based cleaning products. unpchemicals.com |

Historical Trajectories and Commercial Evolution in Interfacial Science

The development and commercial use of specialized surfactants like this compound are intrinsically linked to the evolution of interfacial science. This scientific field, which studies the phenomena occurring at the boundary between two phases, has grown from fundamental concepts in physics and chemistry into a major area of interdisciplinary research. pnas.orgoup.com The ability to characterize and control surface properties became more robust with the development of commercial instrumentation in the mid-20th century, paving the way for the creation of sophisticated chemical agents for specific applications. pnas.org

The history of Diethanolamine (DEA) itself is tied to the large-scale industrial production of ethylene (B1197577) oxide, a process established after its discovery in 1859. ebsco.com DEA is a secondary amine and a diol, meaning it has both amine and alcohol functional groups. alsglobal.com This polyfunctional nature makes it a useful precursor in the synthesis of various derivatives. wikipedia.org

In the commercial sphere, DEA-related compounds, including this compound, gained prominence as key ingredients in the personal care and cosmetics industries. alsglobal.comalsglobal.com Their primary functions in these products are as emulsifiers, foaming agents, and pH adjusters. alsglobal.com As an emulsifier, this compound is crucial for creating and stabilizing creams and lotions by allowing oil and water-based ingredients to mix, preventing separation and ensuring a consistent texture. ontosight.aimffchem.com Its commercial evolution has therefore mirrored the growth of the global cosmetics market and the increasing consumer demand for products with sophisticated textures and effective delivery of active ingredients. mffchem.com

Drivers for Contemporary Research and Development in Emulsifier Science

Modern research and development in emulsifier science are driven by several key factors aimed at improving product functionality, sustainability, and performance. A significant driver is the growing consumer preference for products made with natural, sustainable, and plant-based ingredients. mffchem.commdpi.com This has spurred research into creating emulsifiers from renewable sources that can meet performance expectations while minimizing environmental impact. mffchem.com

Another major area of innovation is the development of novel emulsion types that offer enhanced properties. aalto.fi These include:

Nano-emulsions: These contain very small droplets (typically under 200 nm), leading to high optical clarity, improved stability against gravitational separation, and potentially enhanced bioavailability of active ingredients. mffchem.comacs.org

Pickering emulsions: These are stabilized by solid particles instead of traditional molecular emulsifiers, which can offer improved stability. aalto.fiacs.org

Multiple emulsions: These complex systems, where droplets of one liquid are suspended in larger droplets of another liquid within a continuous phase, can be used for purposes like encapsulation and controlled release. acs.org

Furthermore, there is a strong industrial need for emulsifiers with enhanced stability and performance in challenging formulations. mffchem.com This includes emulsifiers that can withstand high temperatures, extreme pH conditions (either acidic or alkaline), or high shear forces during processing. mffchem.com The ongoing exploration of new emulsifier technologies is essential for manufacturers to meet evolving consumer demands and address complex formulation challenges across various industries, from cosmetics to food. mffchem.compalsgaard.com This push for innovation aims to create a new generation of advanced emulsions that may lead to products with improved quality and functionality. acs.org

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Chemical Name | 1-hexadecanol, dihydrogen phosphate, compd. with 2,2'-iminobis(ethanol) ontosight.ai |

| Common Name | DEA-Cetyl Phosphate ontosight.ai |

| Molecular Formula | C20H46NO6P (or C16H35O4P.C4H11NO2) nih.govnih.gov |

| Molecular Weight | 427.56 g/mol nih.gov |

| Type | Organophosphate Salt vulcanchem.com |

| Primary Function | Emulsifier, Surfactant ontosight.aialsglobal.com |

Properties

CAS No. |

61693-41-2 |

|---|---|

Molecular Formula |

C20H46NO6P |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |

InChI Key |

GKKMCECQQIKAHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Related CAS |

65138-84-3 |

Origin of Product |

United States |

Synthetic Pathways and Structural Characterization

Precursor Synthesis and Reactivity Profiles

Diethanolamine (B148213) Production Methodologies

Diethanolamine (DEA) is commercially produced through the reaction of ethylene (B1197577) oxide with ammonia (B1221849). nih.govsciencemadness.org This process is typically conducted in a batch reactor and yields a crude mixture containing monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (B1662121) (TEA). nih.govdiplomatacomercial.com

The reaction proceeds sequentially:

Formation of Monoethanolamine: C₂H₄O + NH₃ → H₂NCH₂CH₂OH

Formation of Diethanolamine: C₂H₄O + H₂NCH₂CH₂OH → HN(CH₂CH₂OH)₂

Formation of Triethanolamine: C₂H₄O + HN(CH₂CH₂OH)₂ → N(CH₂CH₂OH)₃ wikipedia.orgpodoil.com

The ratio of the final products (MEA, DEA, TEA) can be controlled by adjusting the stoichiometry of the reactants. wikipedia.orgpodoil.com For instance, a higher molar ratio of ammonia to ethylene oxide favors the production of monoethanolamine, while adjusting the ratio can increase the yield of diethanolamine. google.com Following the initial reaction, the resulting mixture undergoes purification, typically through distillation, to separate the different ethanolamines and achieve the desired purity, with commercial grades commonly available at 85% and 99% concentrations. diplomatacomercial.com Rigorous quality control measures, such as gas chromatography and titration, are essential to verify the concentration and eliminate impurities. diplomatacomercial.com

Interactive Data Table: Overview of Diethanolamine Synthesis

| Parameter | Description | Source(s) |

|---|---|---|

| Reactants | Ethylene Oxide, Ammonia (aqueous) | nih.govsciencemadness.orgwikipedia.org |

| Products | Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA) | nih.govdiplomatacomercial.com |

| Control Method | The stoichiometry of reactants controls the ratio of MEA, DEA, and TEA. | wikipedia.orgpodoil.com |

| Purification | Distillation is used to separate the mixture of ethanolamines. | diplomatacomercial.com |

| Reaction Type | Batch Process | nih.gov |

Cetyl Alcohol Derivatization for Phosphate (B84403) Ester Formation

Cetyl phosphate, the second precursor, is synthesized by the phosphorylation of cetyl alcohol (1-hexadecanol). This process involves an esterification reaction where a phosphating agent reacts with the hydroxyl group of the fatty alcohol. specialchem.comdeascal.com Several phosphating agents can be used, with the choice of agent significantly impacting the reaction conditions and the impurity profile of the resulting cetyl phosphate.

Common phosphating agents include:

Phosphorus Pentoxide (P₂O₅): This reagent is used to form a mixture of mono- and diester phosphates by reacting directly with the fatty alcohol. google.com

Phosphorus Oxychloride (POCl₃): This has been a long-standing method for producing highly effective cetyl phosphates. google.comepo.org However, this route is becoming less favorable due to the inevitable formation of organochlorine impurities. google.comepo.orggoogle.com

Phosphoric Acid (H₃PO₄) or Polyphosphoric Acid (PPA): These are considered "chlorine-free" routes to producing cetyl phosphate. specialchem.comepo.orguctm.edu The reaction involves the direct esterification of cetyl alcohol. specialchem.com

Pyrophosphoric Acid: This is another chlorine-free method, reacting with cetyl alcohol in a solvent like cyclohexane (B81311) at elevated temperatures (60-90°C), followed by hydrolysis. google.comepo.org

The resulting product is typically a mixture of mono- and dicetyl phosphates, along with unreacted cetyl alcohol and inorganic phosphate. google.com

Classical Synthetic Approaches to Diethanolamine Cetyl Phosphate

The classical synthesis of this compound involves two primary stages: the formation of cetyl phosphate (an acidic phosphate ester) followed by its neutralization with diethanolamine. deascal.com

Reaction Mechanisms and Conditions for Phosphate Ester Neutralization

The formation of this compound is achieved through an acid-base neutralization reaction. The acidic cetyl phosphate (a mixture of mono- and di-cetyl phosphoric acid) is reacted with the weak base, diethanolamine. wikipedia.orgdeascal.com

The general reaction is: C₁₆H₃₃OPO(OH)₂ (Cetyl Phosphoric Acid) + HN(CH₂CH₂OH)₂ (Diethanolamine) → C₁₆H₃₃OPO₃⁻·H₂N⁺(CH₂CH₂OH)₂ (this compound)

This neutralization can be performed in situ during the formulation of a final product or as a separate step to produce the salt beforehand. google.com The reaction is typically carried out with stirring and heating to approximately 70°C until the solution reaches a neutral pH (around 6.0 to 8.0), at which point the solution often becomes clear. google.comgoogle.com Proper monitoring of temperature and pH is crucial to ensure a high yield and prevent side reactions.

Challenges in Product Purity and Impurity Formation

A significant challenge in the synthesis of this compound is controlling product purity and minimizing the formation of undesirable impurities. The nature and quantity of these impurities are often linked to the specific synthetic route chosen for the cetyl phosphate precursor.

Organochlorine Species: The use of phosphorus oxychloride (POCl₃) as the phosphating agent inevitably leads to the formation of organochlorine impurities, most notably cetyl chloride. google.comepo.org These impurities are difficult to remove and are undesirable in many applications, particularly in personal care products. google.com This has driven a shift towards "chlorine-free" manufacturing processes. epo.org

Unreacted Precursors: Residual unreacted cetyl alcohol is a common impurity. google.com In large-scale production, purification methods like vacuum distillation and solvent extraction may be employed to minimize its presence.

Inorganic Phosphate: Free inorganic phosphate can also remain in the final product mixture. google.com Certain processes aim to produce a product with an inorganic phosphate content of less than 0.7 wt.-%. google.comepo.org

Mono- to Diester Ratio: The reaction between the phosphating agent and cetyl alcohol produces a mixture of monoalkyl and dialkyl phosphates. The ratio of these esters can affect the performance of the final product. For example, using an excess of phosphorus pentoxide (P₂O₅) can increase the proportion of the diester. google.com

Interactive Data Table: Common Impurities in this compound Synthesis

| Impurity | Source/Cause | Mitigation Strategy | Source(s) |

|---|---|---|---|

| Organochlorine Species (e.g., Cetyl Chloride) | Use of phosphorus oxychloride (POCl₃) as the phosphating agent. | Employing "chlorine-free" reagents like pyrophosphoric acid or phosphoric acid. | google.comepo.orggoogle.com |

| Unreacted Cetyl Alcohol | Incomplete esterification reaction. | Optimization of reaction conditions; purification via distillation or extraction. | google.com |

| Inorganic Phosphate | Residuals from phosphating agents like phosphoric acid or hydrolysis of intermediates. | Controlled hydrolysis and purification steps. | google.comepo.org |

| Dicetyl Phosphate | Side reaction during phosphorylation, dependent on reactant ratios. | Adjusting the stoichiometry of alcohol to phosphating agent. | google.comgoogle.com |

Advanced Synthetic Strategies for this compound Analogs and Related Compounds

While the classical neutralization of pre-formed cetyl phosphate esters remains the standard approach, research into advanced phosphorylation methods for alcohols offers potential pathways for synthesizing analogs and related compounds under milder or more efficient conditions. These strategies primarily focus on novel ways to form the critical P-O ester bond.

Activation with Tf₂O: A metal-free and toxic chloride-free strategy involves activating various phosphates with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. This enables a facile synthesis of functional phosphates, including alkyl phosphates, through a transient phosphorylpyridin-1-ium species. organic-chemistry.org

Catalytic Phosphorylation: The development of catalytic systems for the direct phosphorylation of alcohols is an area of active research. For example, niobium oxide has been studied as a heterogeneous catalyst for the reaction of alcohols with phosphoric acid, moving the equilibrium toward the product side. kuleuven.be

Bio-inspired Reagents: Inspired by biochemical phosphorylation, reagents like creatine (B1669601) phosphate have been explored as P₄-independent phosphorylating agents. Under Brønsted acidic catalysis, the P-N bond can be activated, allowing for the phosphorylation of alcohols at room temperature. kuleuven.be

Oxidative Approaches: Organophosphites can be readily oxidized to give the corresponding organophosphates. wikipedia.org The Atherton-Todd reaction is a classical example of this type of P(III) to P(V) transformation, which can be adapted for various alcohol substrates. kuleuven.be

These advanced methods, while not yet standard for industrial production of this compound, represent the forefront of phosphate ester synthesis. They offer potential for greener processes, higher selectivity, and the creation of novel phosphate ester analogs with tailored properties by avoiding harsh reagents like POCl₃ and enabling reactions under milder conditions. organic-chemistry.orgkuleuven.be

Development of "Chlorine-Free" Cetyl Phosphate Esters

The traditional synthesis of cetyl phosphates often involved the use of phosphorous oxychloride, a process that has been known for a considerable time. google.comgoogle.comgoogleapis.comepo.org However, a significant drawback of this method is the unavoidable formation of organochlorine impurities, such as cetyl chloride. google.comgoogle.comgoogleapis.comepo.org In response to the growing demand for purer ingredients and more sustainable manufacturing processes, the industry has shifted towards "chlorine-free" synthesis routes. google.comgoogle.comgoogleapis.comepo.org

These newer methods avoid the use of any phosphorous oxychloride, halogenated reagents, or halogenated solvents, thereby preventing the formation of organochlorine impurities. google.comgoogleapis.com Alternative phosphating agents are employed, such as:

Phosphorus pentoxide google.comepo.org

Phosphoric acid google.comepo.org

Pyrophosphoric acid google.comepo.org

One preferred method involves reacting cetyl alcohol with pyrophosphoric acid in a solvent like hexane (B92381) or cyclohexane at elevated temperatures, followed by hydrolysis. google.comepo.org This approach yields a mixture primarily composed of mono- and dicetyl esters of phosphoric acid. google.com While these chlorine-free methods produce a cleaner product, they have sometimes presented challenges in formulation compatibility. google.comgoogle.comgoogleapis.comepo.org

The table below summarizes the key differences between the traditional and chlorine-free synthesis pathways for cetyl phosphate esters.

| Feature | Traditional Synthesis | Chlorine-Free Synthesis |

| Phosphating Agent | Phosphorous oxychloride google.comgoogle.comgoogleapis.comepo.org | Phosphoric acid, Phosphorus pentoxide, Pyrophosphoric acid google.comepo.org |

| Byproducts | Organochlorine impurities (e.g., cetyl chloride) google.comgoogle.comgoogleapis.comepo.org | Substantially free of organochlorine impurities google.comgoogleapis.com |

| Process Drivers | High efficacy | Demand for purity, sustainability, and avoidance of halogenated compounds google.comgoogle.comgoogleapis.comepo.org |

Investigation of Alternative Counter-Ions and Derivatizations (e.g., potassium cetyl phosphate as a subject of research for replacement)

Cetyl phosphate can exist in its free acid form, but it is more commonly used as a salt, neutralized with a cosmetically acceptable cation. google.comgoogle.comgoogleapis.com Diethanolamine has been one such cation used for neutralization. google.comgoogle.comgoogleapis.com However, there is significant research and a growing preference for alternative counter-ions, with potassium cetyl phosphate emerging as a prominent replacement. google.comgoogle.comgoogleapis.com

Potassium cetyl phosphate is the potassium salt of cetyl phosphate and is valued for its mildness and effectiveness as an emulsifier. glooshi.com It is produced by reacting cetyl alcohol with phosphoric acid and then neutralizing the resulting cetyl phosphate with potassium hydroxide. glooshi.comtiiips.com This compound is considered a gentle alternative to older surfactants and is noted for its ability to create stable oil-in-water emulsions. glooshi.com

Research and market trends indicate a move towards potassium cetyl phosphate due to its favorable properties. It is often considered a "gold standard" emulsifier for creating stable emulsions and is compatible with a wide range of oils. specialchem.com Furthermore, its structure is analogous to natural phospholipids (B1166683) found in the skin, suggesting good skin compatibility. ci.guide

The following table outlines the characteristics of potassium cetyl phosphate as a researched alternative to other cetyl phosphate salts.

| Property | Description |

| Chemical Identity | The potassium salt of a complex mixture of phosphoric acid esters and cetyl alcohol. tiiips.com |

| Synthesis | Reaction of cetyl alcohol with phosphoric acid, followed by neutralization with a potassium solution. glooshi.comtiiips.com |

| Physical Form | Typically a white to off-white or beige powder. glooshi.commcbiotec.com |

| Key Functions | Emulsifier, cleansing agent, surfactant. glooshi.comtiiips.comsincereskincare.com |

| Advantages | Mildness, high stability, good skin compatibility, effectiveness at low concentrations. glooshi.comci.guide |

Interfacial and Colloidal Science of Diethanolamine Cetyl Phosphate

Surface Activity and Adsorption Phenomena

Diethanolamine (B148213) cetyl phosphate's molecular architecture, featuring a long hydrophobic cetyl chain (C16) and a hydrophilic diethanolamine-phosphate headgroup, defines its surface-active properties. This amphiphilic nature drives its tendency to adsorb at interfaces, thereby altering the interfacial properties of the system.

Equilibrium and Dynamic Surface Tension Reduction

As a surfactant, Diethanolamine Cetyl Phosphate (B84403) effectively reduces the surface tension of aqueous solutions. When introduced into water, the amphiphilic molecules preferentially migrate to the liquid-air interface to minimize the unfavorable interaction between their hydrophobic tails and the water molecules. This adsorption at the surface disrupts the cohesive energy of the water molecules, leading to a reduction in surface tension.

Equilibrium Surface Tension refers to the steady-state value of surface tension that is reached after the interface has become saturated with surfactant molecules and the system is at equilibrium. For a given surfactant concentration, this value remains constant over time. The extent of reduction increases with surfactant concentration until the Critical Micelle Concentration (CMC) is reached, at which point the interface is considered saturated, and the surface tension remains relatively constant at its minimum value.

Dynamic Surface Tension (DST) is the surface tension of an interface that has not yet reached equilibrium. It is a time-dependent property that is particularly relevant in processes where new interfaces are rapidly created, such as during spraying, foaming, or emulsification. The rate at which a surfactant can lower the surface tension is governed by its diffusion from the bulk solution to the newly formed interface and the subsequent adsorption process. The molecular structure of the surfactant plays a crucial role in its DST profile; for instance, surfactants with a more complex structure may experience slower diffusion or face an energy barrier to adsorption, resulting in a slower reduction of surface tension over time.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration above which surfactant molecules begin to self-assemble into aggregates known as micelles in the bulk solution. Below the CMC, the surfactant primarily exists as individual molecules (monomers), and the surface tension of the solution decreases significantly with increasing concentration. Once the CMC is reached, the liquid-air interface becomes saturated with surfactant molecules. Any further addition of the surfactant leads to the formation of micelles rather than a further decrease in surface tension, which then plateaus.

The CMC is a critical parameter as it indicates the maximum efficiency of a surfactant for surface tension reduction. For Diethanolamine Cetyl Phosphate, the CMC is influenced by several factors inherent to its molecular structure and the conditions of the aqueous medium.

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Surfactants

| Factor | Influence on CMC | Scientific Rationale |

| Hydrophobic Chain Length | Decreases with increasing chain length | A longer hydrophobic chain (like the C16 cetyl group) increases the molecule's hydrophobicity, making it less soluble as a monomer in water. This provides a stronger thermodynamic driving force for micellization to occur at a lower concentration. aatbio.com |

| Headgroup Structure | Varies with size and charge | Bulky headgroups can create steric hindrance, making micelle formation more difficult and thus increasing the CMC. aatbio.com The ionic nature of the phosphate headgroup leads to electrostatic repulsion between molecules, which must be overcome for aggregation, generally resulting in a higher CMC compared to non-ionic surfactants with similar tails. aatbio.com |

| Presence of Electrolytes | Decreases | The addition of salts (electrolytes) to a solution of an ionic surfactant like this compound shields the electrostatic repulsion between the charged phosphate headgroups. This "salting-out" effect reduces the repulsion, facilitating micelle formation at a lower surfactant concentration. aliyuncs.com |

| Temperature | Complex relationship | Temperature can affect the hydration of the hydrophilic headgroup and the solubility of the hydrophobic tail. For many ionic surfactants, the CMC may initially decrease with temperature and then increase. Micellization only occurs above a specific point known as the Krafft temperature. aliyuncs.com |

| pH of the Medium | Can influence ionic surfactants | The charge on the diethanolamine and phosphate moieties can be influenced by the pH of the solution, which in turn affects the electrostatic interactions between headgroups and, consequently, the CMC. |

This is an interactive table. Click on the headers to learn more about each factor.

Adsorption Mechanisms at Liquid-Air and Liquid-Solid Interfaces

The mechanism by which this compound adsorbs at an interface is dictated by the nature of the interface and the surfactant's amphiphilic structure.

At the liquid-air interface , the adsorption is a spontaneous process driven by the desire to reduce the system's free energy. The hydrophobic cetyl tails orient themselves away from the aqueous phase and towards the air, while the hydrophilic diethanolamine-phosphate headgroups remain immersed in the water. This arrangement creates a surface monolayer that effectively lowers the surface tension.

At liquid-solid interfaces , the adsorption mechanism is more complex and depends heavily on the properties of the solid surface (e.g., charge, polarity) and the aqueous phase (e.g., pH, ionic strength).

Electrostatic Interactions : As an anionic surfactant (due to the phosphate group), this compound will readily adsorb onto positively charged surfaces through strong electrostatic attraction.

Hydrophobic Interactions : On hydrophobic (non-polar) surfaces, adsorption is primarily driven by the hydrophobic effect. The cetyl chains of the surfactant molecules associate with the non-polar surface to minimize their contact with water. researchgate.net

Specific Chemical Interactions : The phosphate headgroup can participate in specific interactions, such as ligand exchange with surface hydroxyl groups on mineral or metal oxide surfaces. This can lead to the formation of strong surface complexes, anchoring the surfactant to the solid. nih.gov

Hydrogen Bonding : The hydroxyl and amine groups within the diethanolamine portion of the headgroup can also contribute to adsorption on certain surfaces through hydrogen bonding. researchgate.net

Often, the adsorption process is cooperative. For instance, on a hydrophobic surface, once some surfactant molecules have adsorbed via hydrophobic interactions, subsequent molecules can adsorb through tail-tail hydrophobic interactions, leading to the formation of aggregates like hemimicelles or admicelles on the surface. diva-portal.org

Emulsification Efficacy and Emulsion Stability

This compound is widely recognized for its role as an effective emulsifier, particularly for forming stable oil-in-water (O/W) emulsions. farmoganic.com

Mechanisms of Oil-in-Water Emulsion Formation and Stabilization

Emulsions are thermodynamically unstable systems of two immiscible liquids, where one liquid is dispersed as droplets in the other. This compound facilitates both the formation and long-term stability of O/W emulsions through several key mechanisms:

Reduction of Interfacial Tension : During emulsification (the process of dispersing oil into water with energy input), new oil-water interfacial area is created. This process is energetically unfavorable due to the high interfacial tension between oil and water. This compound adsorbs rapidly at the nascent oil-water interface, with its hydrophobic cetyl tail penetrating the oil droplet and its hydrophilic headgroup remaining in the continuous water phase. This adsorption significantly lowers the oil-water interfacial tension, reducing the energy required to break the oil phase into smaller droplets. vulcanchem.com

Formation of a Protective Interfacial Film : The adsorbed layer of this compound molecules around the oil droplets forms a physical barrier. This film prevents the droplets from coming into direct contact and coalescing, which is the primary mechanism of emulsion breakdown.

Imparting Electrostatic Repulsion : The anionic nature of the phosphate headgroup imparts a negative charge to the surface of the oil droplets. This results in electrostatic repulsion between the droplets, further preventing them from aggregating and coalescing. The magnitude of this repulsion can be influenced by the pH and ionic strength of the aqueous phase. mdpi.com

Steric Hindrance : The diethanolamine portion of the headgroup, along with its associated water of hydration, can provide a steric or mechanical barrier that physically prevents droplets from approaching each other too closely. In some systems with co-emulsifiers like fatty alcohols (such as cetyl alcohol from which it is derived), complex multi-layered liquid crystalline structures can form at the interface, greatly enhancing emulsion stability. scirp.org

Role in Multiphase System Interfacial Rheology

The rheological properties of the interfacial film formed by a surfactant are critical to the stability of multiphase systems like emulsions and foams. Interfacial rheology describes the response of the two-dimensional interface to an applied stress or deformation and is characterized by properties such as interfacial viscosity and interfacial elasticity. anton-paar.com

When an emulsion is subjected to mechanical stress (e.g., during storage or flow), the oil droplets can deform. This deformation causes the interfacial area to expand or contract.

Interfacial Elasticity (Storage Modulus) : An elastic interface can resist this deformation. As the interface expands, the concentration of adsorbed this compound molecules per unit area decreases, causing a local increase in interfacial tension. This gradient in interfacial tension (the Marangoni effect) generates a restoring force that opposes the expansion and helps the droplet return to its spherical shape, thus preventing coalescence. A higher interfacial elasticity generally correlates with greater emulsion stability. nih.gov

Interfacial Viscosity (Loss Modulus) : Interfacial viscosity relates to the energy dissipation within the interfacial film during deformation. A high interfacial viscosity can slow down the drainage of the continuous phase from between two approaching droplets, thereby hindering coalescence.

The viscoelasticity of the interfacial film formed by this compound is a function of its concentration, the packing of the molecules at the interface, and interactions with other components in the system. The strength and viscoelastic nature of this film provide a robust mechanical barrier against droplet coalescence, which is essential for the long-term stability of the emulsion. researchgate.net

Factors Governing Long-Term Emulsion Integrity

The long-term stability of emulsions formulated with this compound is governed by a combination of interfacial phenomena and colloidal forces. As an effective emulsifier, its molecular architecture, featuring a lipophilic cetyl chain and a hydrophilic diethanolamine-phosphate headgroup, is central to its function in preventing phase separation in oil-in-water emulsions. vulcanchem.comdeascal.com The integrity of these systems over time is influenced by several key factors:

Reduction of Interfacial Tension: this compound adsorbs at the oil-water interface, where it significantly lowers the interfacial tension. vulcanchem.com This reduction in energy makes the formation of smaller droplets during emulsification easier and decreases the thermodynamic driving force for coalescence, a primary mechanism of emulsion breakdown.

Formation of a Stable Interfacial Film: The emulsifier molecules form a protective film around the dispersed oil droplets. The integrity of this film is crucial for long-term stability. The packing of the cetyl chains and the interactions between the diethanolamine-phosphate headgroups create a mechanical barrier that hinders droplets from merging when they collide.

Electrostatic and Steric Repulsion: The phosphate group in the molecule can impart a negative charge to the oil droplets, leading to electrostatic repulsion between them. This repulsive force helps to keep the droplets separated, preventing flocculation and subsequent coalescence. Furthermore, the diethanolamine portion of the headgroup can provide steric hindrance, further contributing to droplet separation.

Concentration of Emulsifier: The stability of the emulsion is dependent on the concentration of this compound. researchgate.net An adequate concentration is necessary to fully cover the surface of all oil droplets. Insufficient emulsifier can lead to droplet coalescence and eventual phase separation. Conversely, concentrations above what is needed for a monolayer can lead to the formation of other structures in the continuous phase, such as micelles or liquid crystals, which can also influence stability. in-cosmetics.com

pH and Ionic Strength: The pH of the aqueous phase can influence the charge on the diethanolamine-phosphate headgroup, thereby affecting the electrostatic repulsion between droplets. cput.ac.za Similarly, the presence of electrolytes (ionic strength) in the formulation can screen the electrostatic charges, potentially reducing repulsive forces and destabilizing the emulsion. cput.ac.zanih.gov

Particle Size and Distribution: The initial droplet size and its distribution, achieved during the emulsification process, are critical. Systems with smaller and more uniform droplets tend to be more stable against creaming or sedimentation and coalescence. cput.ac.za

The interplay of these factors determines the ability of an emulsion containing this compound to resist changes over time, ensuring the product remains homogeneous and effective. cput.ac.za

Rheological Behavior of this compound Formulations

The rheology of formulations containing this compound is a critical aspect of their physical stability and sensory characteristics. These formulations, typically creams and lotions, exhibit complex flow behaviors that are directly influenced by the structuring of the emulsion system by the emulsifier. farmoganic.com

The rheological profile of these emulsions is generally non-Newtonian, meaning their viscosity changes with the applied shear rate. researchgate.net Specifically, they often display pseudoplastic, or shear-thinning, behavior. researchgate.net This is advantageous for cosmetic and topical products, as it means the product has a high viscosity at rest, ensuring it stays in place on the skin or in its container, but thins out upon application, allowing for easy spreading. farmoganic.com

Key rheological characteristics and influencing factors include:

Viscosity and Emulsion Structure: The viscosity of the emulsion is highly dependent on the internal structure. The presence of this compound contributes to the formation of a networked structure of flocculated droplets or liquid crystalline phases within the continuous phase. This structure is responsible for the high viscosity at low shear.

Concentration Effects: The concentration of this compound, as well as the volume fraction of the dispersed oil phase, significantly impacts viscosity. researchgate.net Increasing either of these generally leads to a more structured system and, consequently, higher viscosity.

Liquid Crystalline Phases: At sufficient concentrations, this compound, like other amphiphilic molecules, can form lyotropic liquid crystal structures. in-cosmetics.com These ordered phases, often lamellar, can form a network throughout the continuous phase, dramatically increasing the viscosity and yield stress of the formulation and contributing significantly to its long-term stability. in-cosmetics.com

Temperature Dependence: Viscosity in these systems is typically temperature-dependent. An increase in temperature usually leads to a decrease in viscosity. researchgate.net

The assessment of viscosity is a key parameter for evaluating the stability of a new formulation. researchgate.net Changes in the rheological profile of a formulation over time can indicate underlying instability issues such as coalescence or changes in the droplet size distribution.

Solution Behavior and Aggregate Formation

The behavior of this compound in solution is characteristic of an amphiphilic surfactant, driven by the need to minimize the unfavorable contact between its hydrophobic cetyl tail and the aqueous environment. vulcanchem.com This behavior leads to the spontaneous formation of various self-assembled aggregates.

Micellization: In aqueous solutions, once the concentration of this compound reaches a certain threshold, known as the Critical Micelle Concentration (CMC) , the molecules begin to form spherical aggregates called micelles. wikipedia.org In these structures, the hydrophobic cetyl chains are sequestered in the core, away from the water, while the hydrophilic diethanolamine-phosphate headgroups form the outer shell, interacting with the surrounding water. in-cosmetics.com The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value implies that less surfactant is needed to saturate the interfaces and begin forming micelles. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value/Range |

| Molecular Weight | ~427.6 g/mol |

| Appearance | White to off-white solid or cream |

| Water Solubility | Dispersible |

| Critical Micelle Conc. (CMC) | 0.01–0.1 mM |

This data is compiled from multiple sources. vulcanchem.comfarmoganic.comnih.gov

Lyotropic Liquid Crystal Formation: As the concentration of this compound in water increases significantly beyond the CMC, further self-assembly occurs. The initial spherical micelles can transform into other, more complex structures, a phenomenon known as lyotropism. in-cosmetics.com These ordered, anisotropic arrangements are called lyotropic liquid crystals. in-cosmetics.com Depending on the concentration, temperature, and presence of other components, various phases can form, such as:

Cylindrical micelles

Hexagonal phases (aligned cylindrical micelles)

Lamellar phases (bilayers of surfactant molecules separated by layers of water)

These liquid crystalline phases are fundamental to the stabilizing and texturizing effects of this compound in cosmetic emulsions. in-cosmetics.com The formation of a lamellar gel network within the external phase of an emulsion entraps the water, significantly increasing viscosity and providing exceptional stability against coalescence and creaming. in-cosmetics.com This ordered structuring is also responsible for the desirable texture and sensory feel of many creams and lotions. farmoganic.com

Mechanistic Investigations of Functional Performance

Role of Anionic Character in Formulation Performance and Preservation

Diethanolamine (B148213) cetyl phosphate (B84403) is a compound formed from the reaction of cetyl alcohol and phosphoric acid, which is then neutralized by diethanolamine. deascal.com This results in a molecule with a distinct anionic character, primarily due to the phosphate headgroup (PO₄⁻). This anionic nature is fundamental to its performance as a primary emulsifier and surfactant in various formulations. deascal.comfarmoganic.com

The molecule's structure combines a long, hydrophobic cetyl chain (C16) with a hydrophilic anionic phosphate-diethanolamine headgroup. vulcanchem.com This amphiphilic design allows it to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation and stabilization of emulsions. farmoganic.comvulcanchem.com The stabilization mechanism is largely driven by electrostatic repulsion. Once adsorbed at the interface of oil droplets, the negatively charged phosphate groups orient towards the aqueous phase, creating a repulsive electrical layer around each droplet. This charge barrier prevents the droplets from coalescing, thereby ensuring the stability and longevity of the emulsion.

The performance of Diethanolamine cetyl phosphate as an emulsifier is highlighted by its ability to create stable and consistent formulations in creams, lotions, and sunscreens, ensuring a smooth texture and uniform distribution of active ingredients. deascal.comfarmoganic.com

pH Responsiveness and Buffering Capacity in Aqueous Systems

The structure of this compound incorporates two moieties capable of acid-base chemistry: the phosphate group and the diethanolamine counter-ion. This dual nature imparts both pH responsiveness and significant buffering capacity to aqueous formulations.

The diethanolamine component is a weak base, a secondary amine with a pKa of approximately 8.96. nih.govwikipedia.org In solution, it exists in equilibrium between its protonated (cationic) and unprotonated (neutral) forms. This allows it to neutralize acidity and act as a pH adjuster, helping to maintain the stability and efficacy of formulations. servochem.com Its effectiveness as a buffer is well-established, with diethanolamine buffers being a common choice in various chemical applications. aatbio.com

The pH of the system dictates the net charge on the this compound complex, influencing its solubility, emulsification properties, and interaction with other charged species in a formulation.

| Moiety | pH < pKa | pH ≈ pKa | pH > pKa | Typical pKa |

|---|---|---|---|---|

| Phosphate (1st dissociation) | R-O-PO(OH)₂ (Neutral) | Equilibrium | R-O-PO₂(OH)⁻ (Anionic) | ~2 |

| Phosphate (2nd dissociation) | R-O-PO₂(OH)⁻ (Anionic) | Equilibrium | R-O-PO₃²⁻ (Dianionic) | ~7 |

| Diethanolamine | HN⁺H(CH₂CH₂OH)₂ (Cationic) | Equilibrium | HN(CH₂CH₂OH)₂ (Neutral) | ~8.96 nih.gov |

Molecular Interactions with Substrates and Other Components

The phosphate headgroup in this compound is a key site for interactions with metal ions and mineral surfaces, a behavior well-documented for phosphate-containing compounds. uni-leipzig.demdpi.com In aqueous solutions, multivalent metal cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺) can form complexes with the negatively charged phosphate groups. uni-leipzig.de This interaction can occur through inner-sphere complexation, where the ion directly bonds to the phosphate oxygen atoms, or outer-sphere complexation, mediated by water molecules. clu-in.org

This chelating ability has several implications for formulation science. In systems containing inorganic particulate ingredients, such as zinc oxide or titanium dioxide used in sunscreens, the phosphate group can adsorb onto the mineral surface. This surface interaction modifies the particle's surface charge, improving its dispersion and preventing agglomeration, which is critical for achieving uniform product application and efficacy. clu-in.org

| Interacting Species | Type of Interaction | Potential Effect on Formulation |

|---|---|---|

| Divalent Metal Ions (Ca²⁺, Mg²⁺) | Chelation / Complexation | Improved hard water stability; potential for bridging and increased viscosity. uni-leipzig.de |

| Mineral Surfaces (ZnO, TiO₂) | Surface Adsorption / Complexation | Enhanced pigment/particle dispersion; prevention of agglomeration. clu-in.org |

| Hydrated Cations | Ion-dipole; Electrostatic | Alteration of the hydration layer around the emulsifier headgroup. huji.ac.il |

The diethanolamine portion of the molecule provides a significant capacity for forming hydrogen bonds. guidechem.com Diethanolamine contains two hydroxyl (-OH) groups and one secondary amine (-NH) group. wikipedia.org Both the oxygen and nitrogen atoms are hydrogen bond acceptors, while the hydrogen atoms on these groups act as hydrogen bond donors. nih.gov

This ability to form multiple hydrogen bonds allows this compound to interact strongly with water and other polar components commonly found in formulations, such as glycerin, glycols, and other humectants. These interactions contribute to the hydration of the emulsifier's headgroup and the structuring of the aqueous phase of an emulsion, which can enhance formulation stability and influence its sensory properties.

Research Applications in Material Science and Formulations

Design of Advanced Emulsifier Systems

Diethanolamine (B148213) cetyl phosphate (B84403) is a highly versatile compound valued in cosmetics for its dual functionality as both an emulsifier and a cleansing agent. deascal.com Its molecular architecture is amphiphilic, combining a hydrophobic cetyl chain (an alkyl group derived from cetyl alcohol) with a hydrophilic diethanolamine-phosphate headgroup. vulcanchem.com This structure allows it to reduce the surface tension at oil-water interfaces, making it a potent emulsifier, particularly for stabilizing oil-in-water emulsions. vulcanchem.comfarmoganic.com

Table 1: Emulsifying Functions of Diethanolamine Cetyl Phosphate in Cosmetics

| Function | Mechanism of Action | Application in Cosmetic Matrices |

|---|---|---|

| Emulsification | Reduces interfacial tension between oil and water phases due to its amphiphilic structure. vulcanchem.com | Stabilizes oil-in-water emulsions in creams, lotions, and moisturizers. farmoganic.com |

| Stabilization | Prevents the separation of immiscible ingredients. vulcanchem.comindiamart.com | Maintains product homogeneity and extends shelf life. indiamart.com |

| Texture Enhancement | Acts as a thickening agent to modify product viscosity. deascal.comindiamart.com | Contributes to a smooth, consistent, and luxurious feel. indiamart.com |

| Active Ingredient Delivery | Ensures uniform distribution and can encapsulate lipophilic actives. vulcanchem.comfarmoganic.com | Improves efficacy and allows for controlled release in advanced formulations. vulcanchem.com |

Formulation chemists utilize this compound to significantly improve the application properties of cosmetic products. Its function as a surfactant reduces the surface tension between the product and the skin, which in turn enhances spreadability and absorption. indiamart.com This property is particularly beneficial in sunscreens and foundations, where even and uniform coverage is essential for performance. vulcanchem.comfarmoganic.com

By contributing to the product's viscosity and texture, this compound helps create a smooth and elegant feel upon application. indiamart.com As a texture enhancer, it ensures that creams and lotions glide easily across the skin, providing a pleasant sensory experience. vulcanchem.com The result is a more uniform distribution of the product and its active components, leading to improved efficacy and user satisfaction. farmoganic.comindiamart.com

Table 2: Formulation Strategies Using this compound

| Formulation Goal | Strategy | Outcome | Product Examples |

|---|---|---|---|

| Improve Spreadability | Incorporate as a surfactant to lower surface tension. indiamart.com | Product glides smoothly and evenly across the skin. indiamart.com | Sunscreens, Foundations, Lotions. vulcanchem.comfarmoganic.com |

| Enhance Uniformity | Use as an emulsifier to ensure homogenous distribution of ingredients. farmoganic.com | Even coverage of active and functional ingredients like UV filters or pigments. farmoganic.com | Sunscreens, Moisturizers. farmoganic.com |

| Optimize Texture | Utilize as a thickening and conditioning agent. indiamart.com | Creates a smooth, non-greasy, and luxurious sensory feel. indiamart.com | Creams, Lotions. indiamart.com |

Exploration of this compound in Industrial Processes

This compound possesses effective cleansing properties, making it a valuable ingredient in a variety of detergency and cleaning formulations. deascal.com Its surfactant nature allows it to break down and remove dirt, oil, and other impurities from surfaces. deascal.com This capability is leveraged in personal care cleansing products such as facial cleansers, body washes, and shampoos. deascal.comindiamart.com The diethanolamine component, in a broader context, is known to act as a surfactant that enhances the cleaning properties of household and industrial cleaners by reducing the surface tension of liquids. servochem.comdiplomatacomercial.com This allows cleaning solutions to penetrate dirt and grease more effectively. diplomatacomercial.com By improving the emulsification of oils and the suspension of dirt, it facilitates their removal during the washing process. diplomatacomercial.com

Table 3: Role of this compound in Detergency

| Function | Mechanism | Application |

|---|---|---|

| Cleansing Agent | Breaks down and helps wash away dirt and oil from the skin. deascal.com | Facial cleansers, body washes, shampoos. deascal.comindiamart.com |

| Surfactant Action | Reduces surface tension, allowing for better wetting and penetration of soils. diplomatacomercial.com | Enhances the cleaning efficacy of the formulation. diplomatacomercial.com |

| Emulsification | Helps to mix oil with water so it can be washed away. diplomatacomercial.com | Effective removal of greasy and oily residues. diplomatacomercial.com |

Beyond its primary roles as an emulsifier and detergent, the fundamental surfactant properties of this compound suggest its potential in other surface-active applications. Surfactants, in general, are utilized for their ability to modify the properties of interfaces. rsc.org

Wetting: The diethanolamine moiety is recognized for enhancing the wetting properties of cleaning products, allowing for better penetration of surfaces and soils. diplomatacomercial.com By reducing surface tension, this compound can facilitate the spreading of a liquid over a solid surface, a critical function for many industrial and agricultural formulations. diplomatacomercial.comrsc.org

Dispersing: As a dispersing agent, it can help to stabilize solid particles within a liquid medium, preventing them from settling or clumping together (flocculation). rsc.org This is crucial in formulations like inks, paints, and some cosmetic products to ensure homogeneity. rsc.org The compound's ability to aid in the dispersion of soils is a key aspect of its cleaning function. diplomatacomercial.com

Foaming: While not its primary documented function, related compounds like diethanolamides are added to shampoos to create a creamy texture and enhance foaming action. servochem.com The amphiphilic nature of this compound suggests it could contribute to the foam structure in certain formulations, although it is more recognized for its emulsifying and cleansing actions. deascal.com

Table 4: Potential Surface-Active Applications

| Application | Underlying Principle | Potential Industrial Use |

|---|---|---|

| Wetting Agent | Reduces the surface tension of liquids, allowing them to spread more easily across surfaces. diplomatacomercial.comrsc.org | Agricultural formulations, industrial cleaners, coatings. servochem.comrsc.org |

| Dispersing Agent | Adsorbs onto the surface of particles, preventing agglomeration and settling. rsc.org | Pigment dispersions in inks and paints, active ingredient suspension. rsc.org |

| Foaming Agent | Contributes to the formation and stabilization of foam by arranging at the air-water interface. | Personal care cleansers, industrial foams. |

Comparative Studies with Bio-Derived and Alternative Synthetic Surfactants

The field of surfactants is broadly categorized based on origin: synthetic surfactants derived from petrochemicals, bio-based surfactants synthesized from renewable resources, and biosurfactants produced by microorganisms. nih.govresearchgate.net this compound is considered a semi-synthetic ingredient, as the cetyl alcohol portion can be derived from natural sources like coconut or palm oil, while the phosphate and diethanolamine components are synthetic. deascal.com

A comparison with fully bio-derived surfactants reveals key differences in their production, properties, and environmental profile. Bio-derived surfactants, including biosurfactants like rhamnolipids and sophorolipids, are often highlighted for their biodegradability, lower toxicity, and biocompatibility. nih.govmdpi.com They can exhibit high efficiency, functioning at very low concentrations (low critical micelle concentration - CMC) and maintaining stability under extreme conditions of temperature and pH. nih.govmdpi.com

In contrast, synthetic surfactants like this compound are valued for their consistent performance, cost-effectiveness, and well-established manufacturing processes. nih.govresearchgate.net While biosurfactants are seen as more eco-friendly, their production costs can be significantly higher, often limiting their use to specialized applications in the cosmetic and pharmaceutical industries. nih.gov Bio-based surfactants, which are chemically synthesized using renewable starting materials, represent a middle ground, often aiming to combine the performance of synthetics with a more favorable environmental footprint. researchgate.net

Table 5: Comparison of Surfactant Types

| Feature | This compound (Semi-Synthetic) | Bio-Derived Surfactants (e.g., Rhamnolipids) |

|---|---|---|

| Origin | Part renewable (cetyl alcohol), part petrochemical. deascal.com | Produced by microorganisms or extracted from plants. nih.gov |

| Production | Chemical synthesis (esterification and neutralization). vulcanchem.com | Fermentation or extraction from biomass. mdpi.com |

| Performance | Highly effective and reliable emulsifier and detergent. deascal.comindiamart.com | High surface activity, often at lower concentrations (low CMC). nih.govmdpi.com |

| Environmental Profile | Varies; not inherently biodegradable. | Generally considered biodegradable and less toxic. nih.govmdpi.com |

| Cost | Relatively cost-effective due to established manufacturing. nih.govresearchgate.net | Often higher production costs. nih.gov |

Environmental Fate and Biogeochemical Transformations

Pathways of Environmental Release and Distribution

Diethanolamine (B148213) Cetyl Phosphate (B84403) can enter the environment through various pathways, primarily associated with its use in industrial and consumer products. servochem.com The primary sources of release include:

Industrial Discharge: Manufacturing facilities that produce Diethanolamine Cetyl Phosphate or formulate it into products may release the compound in their wastewater streams. servochem.com

Sewage and Wastewater Treatment Plants (WWTPs): As a component of personal care products and detergents, it is washed down the drain and enters municipal sewage systems. While WWTPs are designed to remove many contaminants, some fraction may pass through untreated or be adsorbed onto sewage sludge. servochem.com

Runoff: Runoff from agricultural fields where it might be used as a dispersing agent in pesticide formulations can carry the compound into nearby water bodies. servochem.com

Once released into aquatic environments, the amphiphilic nature of this compound dictates its distribution. The hydrophobic cetyl tail will tend to partition to organic matter in sediment and suspended solids, while the hydrophilic diethanolamine phosphate head will remain in the water column. This partitioning behavior is a key factor in its environmental distribution and bioavailability.

Biodegradation Kinetics and Mechanisms

The biodegradation of this compound is expected to proceed through the breakdown of its two main components: the diethanolamine moiety and the cetyl phosphate ester.

The diethanolamine portion of the molecule is considered to be readily biodegradable. santos.com Studies on the microbial degradation of diethanolamine and structurally similar compounds have shown that various microorganisms can utilize them as a source of carbon and nitrogen. For instance, a study employing a bacterium isolated from industrial cutting fluid and an acclimated sewage population demonstrated the degradation of diethanolamine and laurylsulfate-diethanolamine. tdl.org The latter is structurally analogous to this compound, suggesting that the presence of a long alkyl chain does not preclude the biodegradation of the diethanolamine headgroup. tdl.org The degradation of diethanolamine by sewage microorganisms has been reported to be as high as 97%. tdl.org

The alkyl phosphate portion of the molecule is also subject to biodegradation, although the kinetics may differ. Research on triaryl/alkyl phosphate esters in sediment has indicated that their degradation is characterized by a slow oxidation of the parent compound. tandfonline.com This suggests that the cetyl phosphate moiety may degrade more slowly than the diethanolamine part. The primary mechanism of breakdown for the phosphate ester bond is enzymatic hydrolysis, which would release cetyl alcohol and inorganic phosphate.

Several environmental factors can significantly influence the rate and extent of this compound biodegradation:

Temperature: As with most biological processes, microbial degradation rates are temperature-dependent. Studies on other alkyl phosphate esters have shown that half-lives in sediment increase significantly as the temperature decreases. tandfonline.com

Redox Conditions: The presence or absence of oxygen (redox potential) can affect the microbial communities present and their metabolic pathways. However, for some triaryl/alkyl phosphate esters, incubation under aerobic or anaerobic conditions had little influence on the degradation rate. tandfonline.com

pH: The pH of the surrounding environment can impact both microbial activity and the chemical stability of the compound.

Nutrient Availability: The presence of other nutrients is essential for microbial growth and metabolism, which in turn drives the biodegradation process.

Hydrolytic Stability and Photodegradation Potential in Aquatic Systems

Hydrolytic Stability: The ester linkage in this compound is susceptible to hydrolysis, which is a chemical breakdown process involving water. Patent literature describes the synthesis of cetyl phosphate surfactant mixtures involving a hydrolysis step with water, indicating that this bond can be cleaved under certain conditions. google.comepo.orggoogle.com The rate of hydrolysis is influenced by pH and temperature. Generally, the hydrolysis of phosphate esters increases as the charge of the molecule decreases. pearson.com

Advanced Analytical Chemistry Methodologies for Diethanolamine Cetyl Phosphate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and determining the purity of Diethanolamine (B148213) Cetyl Phosphate (B84403). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic and molecular structure, as well as the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Diethanolamine Cetyl Phosphate. Both ¹H and ³¹P NMR are particularly informative.

In a typical ¹H NMR spectrum, distinct signals would be expected for the different proton environments within the molecule. The long cetyl (C16) alkyl chain would give rise to a prominent multiplet in the upfield region (approximately 0.8-1.6 ppm), corresponding to the numerous methylene (-CH₂-) groups, and a characteristic triplet around 0.88 ppm for the terminal methyl (-CH₃) group. The protons of the diethanolamine moiety would appear as multiplets in the downfield region, typically between 2.5 and 4.0 ppm, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms (-N-CH₂- and -O-CH₂-). The hydroxyl (-OH) and amine (N-H) protons would exhibit broad signals, the positions of which are dependent on solvent and concentration.

³¹P NMR spectroscopy provides specific information about the phosphate group. A single resonance would be expected, and its chemical shift would be indicative of the phosphate ester environment. This technique is highly sensitive to the purity of the phosphate moiety and can be used to detect the presence of unreacted phosphoric acid or other phosphate-containing impurities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Cetyl) | ~0.88 | Triplet |

| -(CH₂)₁₄- (Cetyl) | ~1.25 | Multiplet |

| -O-CH₂- (Cetyl) | ~4.0 | Multiplet |

| -N-CH₂- (Diethanolamine) | ~2.7-3.2 | Multiplet |

| -O-CH₂- (Diethanolamine) | ~3.5-3.8 | Multiplet |

| -OH (Diethanolamine) | Variable | Broad Singlet |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Due to the compound's ionic and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected, confirming the molecular weight of 427.56 g/mol . In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion. The fragmentation patterns of long-chain lipids and alkyl phosphates are well-documented and can be applied to this compound nih.gov. Key fragmentation pathways would likely include:

Cleavage of the C-O bond between the cetyl chain and the phosphate group, resulting in fragments corresponding to the cetyl carbocation or the diethanolamine phosphate anion.

Loss of the diethanolamine moiety , leading to a fragment representing cetyl phosphate.

Fragmentation within the diethanolamine structure , such as the loss of water or ethylene (B1197577) oxide units.

Cleavage along the cetyl alkyl chain , producing a series of fragment ions separated by 14 Da (corresponding to CH₂ groups).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 428.6 | Protonated parent molecule |

| [M-H]⁻ | 426.6 | Deprotonated parent molecule |

| [C₁₆H₃₃]⁺ | 225.4 | Cetyl carbocation |

| [H₂N(C₂H₄OH)₂]⁺ | 106.1 | Protonated Diethanolamine |

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be a composite of the absorptions from the cetyl chain, the phosphate group, and the diethanolamine headgroup.

Key expected absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the diethanolamine moiety.

Strong C-H stretching vibrations between 2850 and 2960 cm⁻¹ from the numerous methylene groups of the cetyl chain.

A characteristic P=O stretching vibration, typically observed around 1200-1300 cm⁻¹.

P-O-C stretching absorptions in the fingerprint region, usually between 950 and 1100 cm⁻¹.

C-N stretching vibrations around 1000-1200 cm⁻¹.

C-H bending vibrations for the alkyl chain at approximately 1470 cm⁻¹ and 1375 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H / N-H stretch | 3200-3600 | Broad, Strong |

| C-H stretch (alkyl) | 2850-2960 | Strong |

| P=O stretch | 1200-1300 | Strong |

| P-O-C stretch | 950-1100 | Medium-Strong |

| C-N stretch | 1000-1200 | Medium |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices. The choice of technique depends on the volatility of the analyte and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for the analysis of non-volatile compounds like this compound. Given its amphiphilic nature, a reversed-phase HPLC method would be most suitable for its separation and quantification.

A typical reversed-phase HPLC setup would involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as this compound lacks a strong UV chromophore. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity for both quantification and identification nih.gov.

The purity of this compound can be assessed by the area percentage of the main peak in the chromatogram, while its content can be determined by using a calibration curve prepared from a reference standard.

Table 4: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | ELSD or Mass Spectrometer |

Due to its high molecular weight and low volatility, this compound itself is not amenable to direct analysis by Gas Chromatography (GC). However, GC is a valuable tool for the determination of volatile byproducts or impurities that may be present from its synthesis, such as residual diethanolamine or cetyl alcohol nih.govscispace.com.

For the analysis of residual diethanolamine, a derivatization step is often necessary to increase its volatility and improve its chromatographic behavior researchgate.net. Common derivatizing agents include silylating agents. The analysis is typically performed on a polar capillary column with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). This approach allows for the sensitive and specific quantification of these potential impurities, which is crucial for quality control. The analysis of dialkyl phosphates by GC after derivatization has also been reported, which could be adapted for related impurities researchgate.netcapes.gov.br.

Table 5: Potential GC Method for Analysis of Residual Diethanolamine (after derivatization)

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | FID or Mass Spectrometer |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethanolamine |

| Cetyl alcohol |

| Phosphoric acid |

| Acetonitrile |

| Methanol |

| Formic acid |

| Dansyl chloride |

| Triton X-114 |

| Sodium chloride |

| Cetyl phosphate |

| Ethylene oxide |

| Diethyl phosphate |

| Diethylthiophosphate |

| Diethyldithiophosphate |

| Dimethyldithiophosphate |

| Chlorpyrifos |

| 1,3,5-trichloro-2-pyridinol |

Surface-Sensitive Analytical Techniques for Adsorption Studies

The efficacy of this compound in various formulations is intrinsically linked to its behavior at interfaces. Its amphiphilic nature, characterized by a hydrophilic diethanolamine-phosphate headgroup and a hydrophobic cetyl chain, dictates its adsorption onto surfaces and its role in stabilizing emulsions. vulcanchem.com Understanding the orientation, conformation, and interaction of this compound at a molecular level is crucial for optimizing its performance. Surface-sensitive analytical techniques provide the necessary resolution to probe these interfacial phenomena.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique capable of providing quantitative and chemical state information about the elemental composition of a material's surface, typically within the top 2-10 nanometers. This makes it an invaluable tool for studying the adsorption of molecules like this compound onto various substrates. researchgate.net By irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can identify the elements present on the surface and their chemical environment. ipfdd.de

In the context of this compound research, XPS can be employed to:

Confirm Adsorption: Detect the presence of phosphorus (P), nitrogen (N), and carbon (C) signals on a substrate after treatment with a solution containing the compound, confirming its adsorption.

Determine Surface Coverage: Quantify the amount of adsorbed material by analyzing the intensity of the elemental peaks.

Investigate Adsorption Mechanism: Analyze the high-resolution spectra of the P 2p, N 1s, and O 1s regions to gain insights into the bonding interactions between the phosphate and diethanolamine groups with the surface. nih.gov Shifts in binding energies can indicate the formation of chemical bonds or specific intermolecular interactions.

Study Orientation: By analyzing the relative intensities of signals from the hydrophobic cetyl chain (C 1s) and the hydrophilic headgroup (P 2p, N 1s), it is possible to infer the orientation of the adsorbed molecules.

Table 1: Application of XPS in Adsorption Studies of Phosphate-Containing Compounds

| Parameter | Description | Typical Findings |

|---|---|---|

| Elemental Composition | Identification and quantification of elements (e.g., C, O, N, P) on the surface. | Presence of P and N confirms the adsorption of the headgroup. The C/P ratio can indicate the density of the adsorbed layer. |

| Chemical State Analysis | High-resolution scans of specific elemental peaks (e.g., P 2p, O 1s) to determine bonding environments. | Shifts in the P 2p binding energy can differentiate between phosphate groups interacting with the surface and those that are not. |

| Adsorption Kinetics | Monitoring the increase in elemental signals corresponding to the adsorbate as a function of time. | Provides data on the rate of adsorption and the time required to reach equilibrium. |

| Layer Thickness | Estimation of the thickness of the adsorbed layer using angle-resolved XPS (ARXPS). | Can help determine if a monolayer or multilayer is formed on the surface. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful imaging technique that provides topographical information at the nanoscale, making it highly suitable for visualizing adsorbed molecular layers. azonano.com Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the study of surfaces under more realistic conditions. nih.gov An AFM operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to create a three-dimensional image of the surface topography. azonano.com

For this compound research, AFM can be utilized to:

Visualize Adsorbed Structures: Image the formation of self-assembled structures, such as monolayers, bilayers, or micelles, on a substrate. The high resolution of AFM can reveal the packing and arrangement of individual molecules.

Measure Layer Thickness: By imaging a partially covered surface, the height difference between the bare substrate and the adsorbed layer can be measured, providing an accurate determination of the layer's thickness.

Probe Mechanical Properties: In addition to topography, AFM can measure surface properties like adhesion and friction. This can provide insights into the interactions between the adsorbed layer and the surrounding environment. For instance, the adhesion force can be related to the hydrophilicity or hydrophobicity of the surface.

Study Dynamic Processes: AFM can be used to observe adsorption processes in real-time, providing a direct view of how molecules assemble on a surface.

Table 2: AFM Methodologies for Studying Adsorbed Phospholipid Layers

| AFM Mode | Information Obtained | Relevance to this compound |

|---|---|---|

| Contact Mode | High-resolution topographic images. | Visualization of the packing and structure of self-assembled monolayers. |

| Tapping Mode | Topography of soft samples with minimal damage. | Ideal for imaging delicate phospholipid structures without disruption. mdpi.com |

| Phase Imaging | Maps variations in surface properties like adhesion and viscoelasticity. | Can differentiate between the hydrophobic cetyl tails and hydrophilic headgroups, providing information on molecular orientation. |

| Force Spectroscopy | Measures the interaction forces between the AFM tip and the surface. | Can be used to probe the mechanical stability and thickness of the adsorbed layer. |

Methods for Monitoring Dissociation Products and Impurities

The chemical purity and stability of this compound are critical for its consistent performance and to avoid the presence of undesirable species. Manufacturing processes can leave residual starting materials, and the compound itself may dissociate under certain conditions. vulcanchem.com Therefore, robust analytical methods are required to detect and quantify potential impurities and degradation products.

Common impurities and dissociation products of concern include:

Free Diethanolamine: Unreacted starting material or a product of hydrolysis.

Cetyl Alcohol: Unreacted precursor from the esterification step. vulcanchem.comdeascal.com

Inorganic Phosphate: Resulting from the hydrolysis of the phosphate ester bond.

Nitrosamines: Potential contaminants that can form in the presence of diethanolamine and nitrosating agents. madesafe.org

Chromatographic Techniques

Chromatography is a cornerstone of separation science and is widely used for the analysis of multi-component mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for monitoring the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For the analysis of this compound and its polar impurities, several HPLC methods can be employed. Free diethanolamine, being a polar amine, often requires derivatization to improve its retention and detection, especially when present at trace levels. researchgate.netresearchgate.net Ion chromatography with conductivity detection is another effective approach for analyzing alkanolamines like diethanolamine. thermofisher.com

Gas Chromatography (GC): GC is ideal for separating volatile and thermally stable compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility, this technique is excellent for quantifying volatile impurities like residual cetyl alcohol. Furthermore, GC coupled with a sensitive detector can be used to analyze for free diethanolamine after a derivatization step to make it more volatile. researchgate.netnih.gov

Mass Spectrometry (MS)